molecular formula C22H26FN3O4 B13386887 7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid

7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B13386887
M. Wt: 415.5 g/mol
InChI Key: BFYROJNBHUWYDU-UHFFFAOYSA-N
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Description

7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a bicyclic pyrrolopyridine moiety at position 7, a cyclopropyl group at position 1, and an ethoxy substituent at position 6. Fluoroquinolones are synthetic antibiotics with broad-spectrum activity, targeting bacterial DNA gyrase and topoisomerase IV. The structural uniqueness of this compound lies in its stereospecific pyrrolopyridine ring and ethoxy group, which influence its pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones .

Properties

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYROJNBHUWYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Moxifloxacin Impurities and Analogues

Several analogues and impurities related to Moxifloxacin have been identified and catalogued, which could serve as potential starting points for research:

  • 7-((4aS,7aS)-1-(2-Carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxooctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1,4-dihydroquinoline-3-carboxylic Acid
  • 1-Cyclopropyl-6-hydroxy-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-((4aS,7aS)-2-oxooctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1,4-dihydroquinoline-3-carboxylic Acid
  • 1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-1-formyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Recommendations for Further Research

To obtain detailed preparation methods and research findings for 7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid, consider the following steps:

  • Comprehensive Literature Review: Conduct an extensive search on databases such as SciFinder, Reaxys, and Google Patents.
  • Chemical Synthesis Databases: Explore chemical synthesis databases for similar quinolone derivatives, which may provide analogous reaction schemes and experimental procedures.
  • Consulting Chemical Experts: Reach out to experts in quinolone chemistry for insights into potential synthetic routes and unpublished research data.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxy group at position 8 and the carboxylic acid at position 3 are primary sites for hydrolysis:

Reaction Type Conditions Products Mechanism
Ethoxy Hydrolysis Acidic (HCl) or Alkaline (NaOH)8-Hydroxy derivative (C19H20FN3O4) Nucleophilic substitution (SN2) or acid-catalyzed cleavage
Carboxylic Acid Decarboxylation High temperature (>150°C)Decarboxylated quinoline derivative (C20H22FN3O3) Thermal elimination of CO2
  • Ethoxy Hydrolysis : Under acidic conditions, the ethoxy group converts to a hydroxyl group, forming a structurally analogous compound with reduced lipophilicity . Alkaline hydrolysis may yield similar products but with potential side reactions at the pyrrolopyridine nitrogen .

  • Decarboxylation : The carboxylic acid group undergoes decarboxylation under thermal stress, forming a 3-deoxy derivative .

Photodegradation

Exposure to UV light induces degradation via two pathways:

Pathway Products Key Observations
Ring Opening Quinoline ring cleavage productsFormation of secondary amines and ketones via radical intermediates
Oxidation N-Oxides or hydroxylated pyrrolopyridine derivativesIncreased polarity and reduced antibacterial activity
  • Photostability studies on related fluoroquinolones (e.g., moxifloxacin) show that the ethoxy group accelerates degradation compared to methoxy analogs .

Oxidation Reactions

The pyrrolopyridine nitrogen and quinoline ring are susceptible to oxidation:

Oxidizing Agent Products Conditions
H2O2 (30%) N-Oxide derivative (C21H24FN3O5) Room temperature, 24 hours
KMnO4 (acidic) Quinoline ring hydroxylation (C21H24FN3O5)Reflux, 1 hour
  • N-Oxidation of the pyrrolopyridine nitrogen is reversible under reducing conditions .

Metal Complexation

The carboxylic acid and ketone groups facilitate chelation with divalent cations (e.g., Mg²⁺, Ca²⁺):

Metal Ion Stoichiometry Stability Constant (log K) Biological Impact
Mg²⁺ 1:14.2 ± 0.3 Reduced antibacterial efficacy in vivo
Ca²⁺ 1:23.8 ± 0.2 Precipitation in calcium-rich environments
  • Complexation with metals alters solubility and bioavailability, critical for pharmaceutical formulations .

Nucleophilic Aromatic Substitution

The fluorine atom at position 6 participates in limited nucleophilic substitution:

Nucleophile Conditions Products
NH3 High pressure, 120°C6-Amino derivative (C21H25N4O4)
Piperidine DMF, 80°C, 12 hours6-Piperidino derivative (C26H33FN4O4)
  • Fluorine’s poor leaving-group character necessitates harsh conditions for substitution .

Stability in Biological Matrices

Compound X undergoes enzymatic modifications in vivo:

Enzyme Reaction Metabolites
Cytochrome P450 N-Demethylation of pyrrolopyridineN-Desmethyl metabolite (C20H22FN3O4)
Esterases Ethoxy → Hydroxy conversion8-Hydroxy analog (C19H20FN3O4)
  • Metabolites retain partial antibacterial activity but exhibit altered pharmacokinetics .

Scientific Research Applications

7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential as an antibacterial agent, particularly against drug-resistant bacterial strains.

    Industry: It is used in the development of new pharmaceuticals and as a model compound for studying the properties of quinolone antibiotics.

Mechanism of Action

The mechanism of action of 7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The molecular targets and pathways involved in this process are critical for the compound’s antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analogs differ primarily in substituents at positions 7 and 8, which critically affect antibacterial activity, solubility, and resistance profiles. Key comparisons are summarized below:

Compound Position 7 Substituent Position 8 Substituent Molecular Weight log P (Predicted) Key Features
Target Compound Octahydropyrrolo[3,4-b]pyridine Ethoxy (OCH₂CH₃) ~437.9* ~2.1† Enhanced lipophilicity; potential for improved tissue penetration.
7-[(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid Same as target compound Methoxy (OCH₃) 401.4 ~1.9† Lower lipophilicity than ethoxy analog; broader solubility in aqueous media.
Finafloxacin Hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine Cyano (CN) 412.4 0.397 Acid-stable; superior activity at low pH (e.g., urinary tract infections).
Clinafloxacin 3-Aminopyrrolidine Chloro (Cl) 402.8 ~1.5† Enhanced Gram-positive coverage; withdrawn due to phototoxicity risks.
Moxifloxacin 1,2,3,4-Tetrahydro-1,4-diazepine Methoxy (OCH₃) 437.9 1.896 Broad-spectrum activity; limited CNS penetration due to high plasma binding.

*Molecular weight estimated based on structural similarity to (CAS 186826-86-8).
†Predicted based on substituent contributions (ethoxy ≈ +0.2 log P vs. methoxy; chloro ≈ +0.5 log P vs. hydrogen).

Pharmacological Profiles

Antibacterial Activity

  • Target Compound: The ethoxy group likely enhances lipophilicity compared to methoxy analogs, improving penetration into lipid-rich tissues (e.g., lungs, macrophages). However, reduced solubility may limit intravenous formulations.
  • Finafloxacin: The 8-cyano group stabilizes the molecule at acidic pH (e.g., pH 5), making it effective in acidic infection sites like abscesses .
  • Clinafloxacin : The 8-chloro substituent broadens Gram-positive activity but increases phototoxicity risks due to reactive intermediates .

Resistance Profile

Fluoroquinolones with bulky position 7 substituents (e.g., octahydropyrrolopyridine) exhibit lower propensity to induce resistance compared to piperazine-containing analogs (e.g., ciprofloxacin) .

Biological Activity

The compound 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the class of quinolone antibiotics and possesses a unique structure that contributes to its biological activity.

PropertyDetails
Molecular Formula C21H24FN3O4
Molecular Weight 401.40 g/mol
IUPAC Name 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid
CAS Number 1029364-75-7

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and induces cell death.

Antibacterial Properties

Research indicates that this compound exhibits broad-spectrum antibacterial activity. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. The effectiveness is attributed to its ability to penetrate bacterial cell walls and inhibit essential enzymes involved in DNA processing.

Antiviral Activity

Emerging studies have suggested potential antiviral properties of the compound. It has been investigated for its efficacy against certain viral infections by disrupting viral replication processes.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on the antibacterial properties of the compound demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics like ciprofloxacin.
  • Antiviral Research : In vitro studies have indicated that the compound may inhibit viral replication in specific models of viral infections. Further research is required to elucidate the precise mechanisms involved.

Research Findings

Recent investigations into the pharmacological profile of this compound have revealed several key findings:

  • Synergistic Effects : When combined with other antibiotics, there is evidence of synergistic effects that enhance antibacterial efficacy.
  • Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile in animal models; however, detailed toxicological studies are necessary to confirm these findings.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified under GHS as Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2 for mutagenicity. Key protocols include:
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., FFP2 masks) is required if aerosol formation is likely .
  • Ventilation : Perform all operations in a fume hood to avoid inhalation exposure.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent dust dispersion .
  • Storage : Keep in a tightly sealed container under dry, ventilated conditions at room temperature .

Q. What synthetic routes are reported for this compound and its structural analogs?

  • Methodological Answer : Synthesis typically involves:
  • Core Quinoline Formation : Reacting halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with acrylate esters (e.g., ethyl 3-(N,N-dimethylamino)acrylate) under nucleophilic substitution conditions .
  • Cyclopropane Introduction : Cyclopropylamine is used to functionalize the C1 position via aminolysis .
  • Pyrrolo-pyridine Coupling : The octahydropyrrolo[3,4-b]pyridine moiety is introduced via Buchwald–Hartwig amination or Pd-catalyzed cross-coupling .
  • Ethoxy Group Installation : Ethoxylation at C8 is achieved using NaOEt in DMF under reflux .

Q. How can researchers confirm identity and purity using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of methanol and buffer (0.47 g/L CuSO₄, 1.31 g/L L-isoleucine, pH 4.5). Monitor at 294 nm for baseline separation of impurities .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 474.4 (calculated for C₂₄H₂₇FN₃O₅) .
  • NMR : Key signals include δ 1.35 ppm (triplet, CH₃ of ethoxy), δ 3.2–3.8 ppm (multiplet, pyrrolidine protons), and δ 8.6 ppm (singlet, C2-H of quinoline) .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound?

  • Methodological Answer : Enantiomeric purity is critical due to the stereochemical influence on antibacterial activity. A validated chiral HPLC method uses:
  • Column : Chiralpak® IA (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol/buffer (0.47 g/L CuSO₄, 1.31 g/L L-isoleucine, pH 4.5) in a 15:85 ratio.
  • Flow Rate : 1.0 mL/min. Retention times: 12.3 min (R-enantiomer) and 14.1 min (S-enantiomer) .
  • Validation : Linearity (R² > 0.999), LOD = 0.05%, LOQ = 0.15% .

Q. How are process-related impurities identified and quantified during synthesis?

  • Methodological Answer : Key impurities include:
Impurity NameStructure DescriptionControl Strategy
8-Methoxy analogMethoxy substitution at C8Monitor reaction time/temperature
Des-ethoxy derivativeEthoxy group replaced by hydroxylUse anhydrous conditions
Cyclopropane-opened byproductHydrolyzed cyclopropyl group at C1Optimize aminolysis pH
  • Analytical Workflow :
  • LC-MS/MS : Quantify impurities at 0.1–1.0% levels using MRM transitions.
  • Forced Degradation Studies : Expose to heat (80°C), light (UV), and acidic/alkaline conditions to simulate stability challenges .

Q. What in silico methods predict the compound’s physicochemical properties?

  • Methodological Answer : Computational tools are used to estimate:
  • LogP : 1.82 (predicted via ChemAxon), indicating moderate lipophilicity.
  • pKa : 6.1 (quinoline COOH) and 9.4 (pyrrolidine NH), calculated using ACD/Labs .
  • Solubility : 0.12 mg/mL in water (25°C), improved to 2.5 mg/mL with 0.1 N HCl .
  • Molecular Dynamics (MD) : Simulations in Desmond reveal stable binding to DNA gyrase (ΔG = -9.8 kcal/mol) .

Q. How does the substitution pattern on the quinoline core influence antibacterial activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:
  • C6-Fluorine : Enhances gram-positive activity (MIC = 0.25 µg/mL vs. S. aureus) .
  • C8-Ethoxy : Reduces mammalian topoisomerase II inhibition (IC₅₀ = 28 µM vs. 6 µM for ciprofloxacin) .
  • Pyrrolo-pyridine Moiety : Improves pharmacokinetics (t₁/₂ = 8.2 h in rats) by reducing renal clearance .
  • Cyclopropyl at C1 : Increases stability against E. coli efflux pumps (4-fold lower MIC vs. norfloxacin) .

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